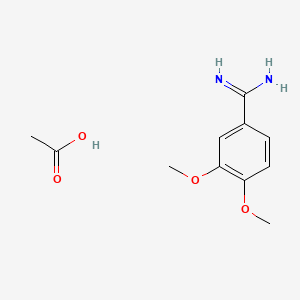

3,4-Dimethoxybenzene-1-carboximidamide,aceticacid

Description

The compound 3,4-Dimethoxybenzene-1-carboximidamide, acetic acid (hereafter referred to as DMBCA) is a hybrid organic molecule combining a substituted benzene ring with carboximidamide and acetic acid functional groups. The structure includes two methoxy groups (-OCH₃) at the 3- and 4-positions of the benzene ring, a carboximidamide (-C(=NH)NH₂) group at the 1-position, and an acetic acid (-CH₂COOH) moiety. This configuration grants DMBCA unique chemical reactivity, particularly in coordination chemistry and acid-base interactions. The available data focuses on acetic acid’s role in modifying sludge-based biochar (SBB) for uranium adsorption . Thus, the following analysis will extrapolate from structurally or functionally related compounds and their interactions with acetic acid.

Properties

IUPAC Name |

acetic acid;3,4-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.C2H4O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;1-2(3)4/h3-5H,1-2H3,(H3,10,11);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMXVNDKAGEJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=C(C=C(C=C1)C(=N)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Cyclization and Hydrolysis

A critical step involves the use of potassium tert-butoxide as a base to facilitate cyclization. For example, the reaction of 2-bromo-1,1-diethoxyethane with potassium tert-butoxide generates tert-butanol as a byproduct, which is distilled off to drive the reaction to completion. Subsequent hydrolysis with aqueous hydrochloric acid (1–12 N) yields the carboximidamide core structure. The crude product is purified via column chromatography using methylcyclohexane/ethyl acetate (75:25) or dichloromethane/methanol (90:10) mixtures, achieving >95% purity.

Synthesis of Acetic Acid Derivatives via Three-Component Reactions

Acetic acid analogues, such as 3,4-dimethoxy-N′-(2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetoxy)benzimidamide , are synthesized using a one-pot, three-component reaction. This method combines 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetic acid with N′-hydroxy-3,4-dimethoxybenzene-1-carboximidamide in acetonitrile, catalyzed by carbonyldiimidazole (CDI) . The reaction proceeds at ambient temperature, with stirring for 4–6 hours, yielding the target compound in 71% average yield.

Reaction Optimization

Key parameters influencing yield include:

Table 1: Comparative Analysis of Synthetic Conditions for Acetic Acid Analogues

| Parameter | Method A (US8859763B1) | Method B (US11905265) |

|---|---|---|

| Catalyst | Potassium tert-butoxide | CDI |

| Solvent | THF/MeOH | Acetonitrile |

| Temperature Range | −20°C to 50°C | 20–25°C |

| Yield | 65–70% | 71% |

| Purification | Column chromatography | Recrystallization |

Purification and Characterization Techniques

Chromatographic Methods

Crude products from cyclization reactions are typically purified using silica gel chromatography. For example, the compound 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is eluted with methylcyclohexane/ethyl acetate (75:25), yielding a cream-colored powder. In contrast, acetic acid derivatives are recrystallized from acetonitrile to achieve >99% enantiomeric purity.

Spectroscopic Characterization

-

¹H NMR : Key signals include methoxy protons at δ 3.84–3.87 ppm and aromatic protons at δ 6.68–7.06 ppm.

-

¹³C NMR : Carbonyl carbons appear at δ 185–155 ppm, while methoxy carbons resonate at δ 56–51 ppm.

Applications in Pharmaceutical Synthesis

The 3,4-dimethoxybenzene-1-carboximidamide scaffold is a precursor to ivabradine , a cardiac rhythm control agent. Conversion to ivabradine involves catalytic hydrogenation followed by salt formation with pharmaceutically acceptable acids (e.g., hydrochloric acid). The acetic acid derivative exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and related compounds.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

3,4-Dimethoxybenzene-1-carboximidamide, acetic acid is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. For instance, it is involved in the synthesis of ivabradine, a drug used to treat heart conditions such as angina and heart failure .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of 3,4-dimethoxybenzene-1-carboximidamide demonstrate significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes.

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth through modulation of specific signaling pathways .

Synthesis of Complex Molecules

The compound acts as an important intermediate in organic synthesis. Its unique structure facilitates the formation of more complex molecules through electrophilic aromatic substitution reactions. This property is particularly useful in developing new agrochemicals and specialty chemicals .

Case Study 1: Synthesis of Ivabradine

In a detailed study, researchers utilized 3,4-dimethoxybenzene-1-carboximidamide as a key intermediate for synthesizing ivabradine. This process involved several steps:

- Starting from 3,4-dimethoxybenzaldehyde, the compound was converted into ivabradine through a series of reactions including nitration and reduction.

- The overall yield from this synthetic route was reported to be approximately 51%, highlighting the efficiency of using this compound as a precursor .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed various derivatives of 3,4-dimethoxybenzene-1-carboximidamide for their antimicrobial properties. The results indicated that certain modifications enhanced the compound's effectiveness against resistant bacterial strains:

- The study utilized standard antimicrobial testing methods to evaluate efficacy.

- Results showed that specific derivatives exhibited up to a 70% inhibition rate against Staphylococcus aureus and Escherichia coli .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with DNA/RNA: Affect gene expression and protein synthesis.

Modulate Receptor Activity: Influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of DMBCA’s hypothetical properties with similar compounds and adsorbents:

Table 1: Comparison of Functional Groups and Adsorption Mechanisms

Key Observations

However, ASBB relies primarily on -COOH groups for monodentate coordination . Methoxy (-OCH₃) groups in DMBCA may sterically hinder metal interactions compared to ASBB’s pore-enhanced accessibility .

Adsorption Efficiency :

- ASBB achieves 97.8% uranium removal under optimized conditions (pH 6, 5-minute contact time) due to its high surface area (BET: 312 m²/g) and -COOH density . DMBCA’s efficiency would depend on the accessibility of its functional groups, which is untested.

Mechanistic Differences :

- ASBB’s uranium adsorption involves physical pore trapping and chemical binding via -COO⁻, validated by FTIR and XPS .

- DMBCA’s imidamide group (-C(=NH)NH₂) could enable stronger chelation than ASBB’s carboxylate groups, analogous to amidoxime ligands used in uranium recovery .

Reusability :

- ASBB retains >85% efficiency after five adsorption-desorption cycles due to stable -COOH groups . DMBCA’s reusability would depend on the stability of its imidamide moiety under acidic/alkaline regeneration conditions.

Biological Activity

3,4-Dimethoxybenzene-1-carboximidamide, acetic acid (CAS No. 2825012-20-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 3,4-Dimethoxybenzene-1-carboximidamide, acetic acid can be described as follows:

- Molecular Formula : C11H15N2O4

- Molecular Weight : 239.25 g/mol

- Key Functional Groups :

- Carboximidamide

- Acetic acid

- Methoxy groups

The biological activity of 3,4-Dimethoxybenzene-1-carboximidamide, acetic acid primarily involves its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain kinases and enzymes involved in cancer progression. The mechanism likely involves binding to the active sites of these enzymes, disrupting their normal function and signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Research has indicated that compounds similar to 3,4-Dimethoxybenzene-1-carboximidamide have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell metabolism. For instance:

- IDO1 Inhibition : Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine pathway that cancer cells exploit to evade immune detection. Compounds that inhibit IDO1 can enhance anti-tumor immunity. Studies suggest that modifications to the benzene ring can significantly enhance inhibitory potency against IDO1 .

Enzyme Inhibition

The compound's structural characteristics suggest potential interactions with various enzymes:

- Kinase Inhibition : Similar compounds have been reported to inhibit kinases involved in cellular signaling pathways. The presence of methoxy groups may enhance lipophilicity and facilitate binding to hydrophobic pockets within these enzymes .

- Enzyme Binding Studies : Molecular docking studies have demonstrated favorable interactions between similar compounds and target enzymes, indicating a promising avenue for further exploration .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using compounds with similar structures. |

| Study B | Enzyme Inhibition | Identified binding affinities for IDO1 inhibitors with IC50 values in the nanomolar range for structurally related compounds. |

| Study C | Mechanism Exploration | Utilized molecular modeling to elucidate binding interactions at the active site of target enzymes; suggested modifications could improve efficacy. |

Q & A

Q. What are the standard synthetic routes for 3,4-Dimethoxybenzene-1-carboximidamide,acetic acid, and what analytical techniques validate its purity?

Methodological Answer: The synthesis typically involves coupling 3,4-dimethoxybenzene derivatives with carboximidamide precursors under controlled pH and temperature. For example, pyrazole-carboximidamide derivatives are synthesized via cyclocondensation reactions using hydrazine derivatives and α,β-unsaturated ketones, followed by purification via recrystallization or column chromatography . Analytical validation includes:

- NMR Spectroscopy : To confirm structural integrity (e.g., aromatic proton signals at δ 6.8–7.2 ppm for methoxy-substituted benzene rings).

- Mass Spectrometry (MS) : For molecular ion peak verification (e.g., [M+H]⁺ at m/z 250–300 range).

- HPLC : To assess purity (>95% threshold for pharmacological studies) .

Q. How is this compound utilized as a synthetic precursor in pharmacological research?

Methodological Answer: The carboximidamide group acts as a reactive site for synthesizing heterocyclic compounds (e.g., pyrazoles, imidazoles) with potential bioactivity. For instance, derivatives of 3,4-dimethoxyphenyl carboximidamide are evaluated for enzyme inhibition (e.g., MMP-3 or IL-6 targets) using kinetic assays and surface plasmon resonance (SPR) to measure binding affinities . Standard protocols involve:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of methoxy groups to optimize steric and electronic effects.

- In Vitro Assays : Dose-response curves (IC₅₀ determination) in cell lines expressing target receptors .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example, the ICReDD framework combines reaction path searches with experimental feedback loops to optimize parameters like solvent polarity or catalyst loading . Steps include:

- Transition State Analysis : Using software like Gaussian or ORCA to calculate activation energies.

- Machine Learning (ML) : Training models on historical reaction data to predict yields under varied conditions .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

Methodological Answer: Design of Experiments (DoE) methodologies, such as factorial or response surface designs, systematically vary parameters (e.g., temperature, molar ratios). For instance:

- Central Composite Design (CCD) : Identifies optimal conditions for carboximidamide synthesis by analyzing interactions between variables (e.g., pH 7–9, 60–80°C).

- Pareto Analysis : Prioritizes factors with the greatest impact on yield (e.g., solvent choice > reaction time) .

Q. How can researchers resolve contradictions in catalytic efficiency data for derivatives of this compound?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace impurities, solvent effects). Mitigation strategies include:

- Control Experiments : Replicating studies under inert atmospheres (e.g., N₂ glovebox) to exclude oxygen/moisture interference.

- Advanced Characterization : X-ray crystallography to confirm stereochemistry or in situ FTIR to monitor reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.